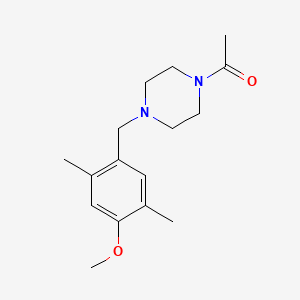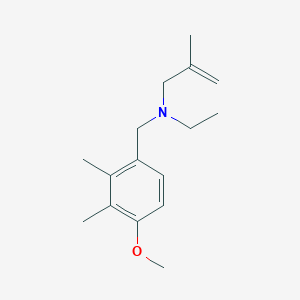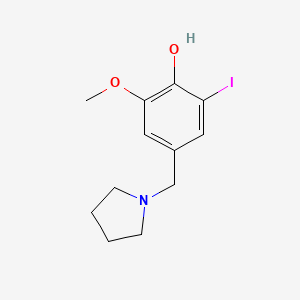![molecular formula C18H30N2 B3852071 N,8-dimethyl-N-[2-(2-pyridinyl)ethyl]-7-nonen-1-amine](/img/structure/B3852071.png)
N,8-dimethyl-N-[2-(2-pyridinyl)ethyl]-7-nonen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds similar to the one you mentioned, such as N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine , are often used in organic synthesis and as building blocks in the production of various chemicals .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyridine ring attached to an alkyl chain with amine groups . The exact structure would depend on the specific positions and types of these functional groups.Chemical Reactions Analysis
Pyridine derivatives are often involved in various chemical reactions, including those used in the synthesis of pharmaceuticals and other organic compounds . They can act as bases, nucleophiles, or ligands in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, they might be solids or liquids at room temperature, and they might be soluble or insoluble in various solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,8-dimethyl-N-(2-pyridin-2-ylethyl)non-7-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-17(2)11-7-5-4-6-10-15-20(3)16-13-18-12-8-9-14-19-18/h8-9,11-12,14H,4-7,10,13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQPMPTLOBAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCCCN(C)CCC1=CC=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,8-dimethyl-N-(2-pyridin-2-ylethyl)non-7-en-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B3851991.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B3851992.png)

![6-chloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852019.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3852024.png)


![5-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3852034.png)

![2-[(2-methyl-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B3852050.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B3852059.png)

![1-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol hydrochloride](/img/structure/B3852070.png)
![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852075.png)